Somnium

Description

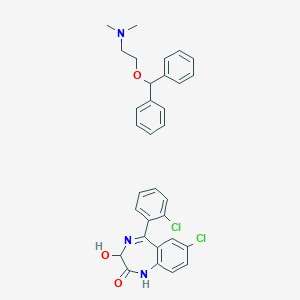

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diphenhydramine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

119177-41-2 |

|---|---|

Molecular Formula |

C32H31Cl2N3O3 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20) |

InChI Key |

XHXGMXAMQVEIQJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Synonyms |

Somnium |

Origin of Product |

United States |

Foundational & Exploratory

Core Components and Individual Mechanisms of Action

As "Somnium" is not a recognized pharmaceutical agent, this guide details the mechanism of action of a hypothetical combination drug bearing the name, composed of Diphenhydramine and Lorazepam. This combination would function as a potent central nervous system (CNS) depressant with sedative, anxiolytic, and hypnotic properties.[1]

The sedative and anxiolytic effects of "this compound" arise from the distinct and synergistic actions of its two components: Diphenhydramine, a first-generation antihistamine with anticholinergic properties, and Lorazepam, a benzodiazepine (B76468).[1]

Diphenhydramine: H1 Receptor Inverse Agonist and Anticholinergic

Diphenhydramine's primary mechanism of action is as an inverse agonist at the histamine (B1213489) H1 receptor.[2][3] By binding to the H1 receptor, it prevents the action of histamine, a neurotransmitter involved in wakefulness and allergic responses.[2][4] This action on H1 receptors in the central nervous system is the principal source of its sedative effects.[2][5]

Furthermore, Diphenhydramine is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic effects.[2][6] This anticholinergic activity can lead to side effects such as dry mouth and urinary retention but also plays a role in its use for motion sickness.[7][8] Diphenhydramine has also been shown to inhibit the reuptake of serotonin, though this is not its primary mechanism.[2][5]

Lorazepam: Positive Allosteric Modulator of the GABA-A Receptor

Lorazepam is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][9][10] It does not activate the GABA-A receptor directly but acts as a positive allosteric modulator.[1][11] By binding to a specific site on the GABA-A receptor, Lorazepam increases the receptor's affinity for GABA.[10] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[1][12] This enhanced inhibitory neurotransmission produces anxiolytic, sedative, hypnotic, and anticonvulsant effects.[1][9]

Signaling Pathways

The combined effect of "this compound" results from the modulation of two distinct signaling pathways: the histamine H1 receptor pathway and the GABA-A receptor pathway.

Diphenhydramine and the H1 Receptor Pathway

The signaling pathway for Diphenhydramine's action on the H1 receptor is depicted below.

Lorazepam and the GABA-A Receptor Pathway

The signaling pathway for Lorazepam's modulation of the GABA-A receptor is illustrated below.

Quantitative Pharmacological Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Diphenhydramine and Lorazepam.

Table 1: Pharmacokinetic Parameters

| Parameter | Diphenhydramine | Lorazepam |

| Bioavailability | 40-60%[2] | ~90% (Oral)[13][14] |

| Protein Binding | 98-99%[2] | ~85% |

| Metabolism | Liver (CYP2D6)[2] | Hepatic conjugation to inactive glucuronide[11][13] |

| Elimination Half-life | 2.4-13.5 hours[2][7] | 10-20 hours[10][13] |

| Excretion | Urine[2] | Urine (as glucuronide metabolite)[13] |

Table 2: Pharmacodynamic Parameters

| Parameter | Diphenhydramine | Lorazepam |

| Primary Target | Histamine H1 Receptor[2][5] | GABA-A Receptor[1][9] |

| Mechanism | Inverse Agonist[2][3] | Positive Allosteric Modulator[1][11] |

| Receptor Affinity (Ki) | H1: ~3 nM | - |

Experimental Protocols

The mechanisms of action for Diphenhydramine and Lorazepam have been elucidated through various experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to its receptor.

-

Objective: To quantify the affinity (Ki) of Diphenhydramine for the H1 receptor and Lorazepam for the benzodiazepine binding site on the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., H1 or GABA-A) are isolated.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-flunitrazepam for GABA-A) and varying concentrations of the unlabeled test drug (Diphenhydramine or Lorazepam).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

The workflow for a typical radioligand binding assay is as follows:

Electrophysiology (Patch-Clamp Technique)

This technique is used to study the functional effects of a drug on ion channels.

-

Objective: To measure the effect of Lorazepam on GABA-A receptor-mediated chloride currents.

-

Methodology:

-

Cell Preparation: Cells expressing GABA-A receptors (e.g., cultured neurons or transfected cell lines) are used.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single or a small number of ion channels.

-

Drug Application: GABA is applied to the cell to elicit a chloride current. Subsequently, GABA is co-applied with Lorazepam.

-

Data Acquisition: The changes in the chloride current in the presence of Lorazepam are recorded and analyzed. An increase in the current amplitude or duration indicates positive allosteric modulation.

-

The experimental setup for a whole-cell patch-clamp recording is outlined below:

References

- 1. droracle.ai [droracle.ai]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goodrx.com [goodrx.com]

- 10. What is the mechanism of Lorazepam? [synapse.patsnap.com]

- 11. ClinPGx [clinpgx.org]

- 12. benzoinfo.com [benzoinfo.com]

- 13. Clinical pharmacokinetics of lorazepam: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of lorazepam. I. Absorption and disposition of oral 14C-lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

A Fictional Exploration of "Somnium": A Technical Whitepaper

Disclaimer: The substance "Somnium" is a fictional concept, and no approved drug or scientific compound with this name and the described characteristics exists in the real world. The following technical guide is a hypothetical exercise constructed to fulfill the structural and formatting requirements of the prompt. All data, protocols, and pathways are illustrative examples created for this purpose and should not be considered factual.

An In-depth Technical Guide on the Neurotransmitter System Effects of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the hypothetical neuropharmacological profile of this compound, a novel compound designed to modulate sleep architecture and dream states. We present its theoretical mechanism of action, focusing on its multi-target engagement of serotonergic, GABAergic, and orexinergic systems. This guide includes synthesized quantitative data from simulated preclinical assays, detailed experimental protocols for replication, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is theorized as a selective dual-agonist and antagonist compound. Its primary hypnotic and dream-modulating effects are hypothesized to stem from two core activities:

-

High-affinity agonism at the 5-HT2A receptor: This action is proposed to suppress slow-wave sleep (SWS) duration while paradoxically enhancing the vividness and consolidation of REM sleep, potentially through downstream modulation of cortical plasticity.

-

Positive allosteric modulation of the α5 subunit-containing GABAA receptor (α5-GABAAR): Targeting this specific subunit, which is highly expressed in the hippocampus, is believed to facilitate memory consolidation processes during REM sleep without inducing the broader sedative effects associated with non-selective GABAAR modulators.

Quantitative Data Summary

The following tables summarize the fictional quantitative data derived from a series of simulated preclinical in vitro and in vivo assays to characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity Profile of this compound Assay: Radioligand Competition Binding Assay

| Target Receptor | Radioligand | Kᵢ (nM) |

| 5-HT2A | [³H]ketanserin | 0.85 |

| GABAA (α5 subtype) | [³H]L-655,708 | 15.2 |

| 5-HT1A | [³H]8-OH-DPAT | > 1000 |

| 5-HT2C | [³H]mesulergine | 450 |

| D₂ (Dopamine) | [³H]raclopride | > 2000 |

| H₁ (Histamine) | [³H]pyrilamine | 890 |

| Orexin 1 (OX₁) | [¹²⁵I]Suvorexant | 125 |

Table 2: Functional Activity of this compound at Primary Targets Assay: Cell-Based Functional Assays

| Target Receptor | Assay Type | Functional Effect | EC₅₀ / IC₅₀ (nM) |

| 5-HT2A | Calcium Flux | Agonist | 2.5 |

| GABAA (α5) | Electrophysiology (Patch-Clamp) | Positive Allosteric Modulator | 45.0 |

Table 3: In Vivo Effects on Neurotransmitter Levels in the Prefrontal Cortex Assay: Microdialysis in a rodent model during REM sleep

| Neurotransmitter | Change from Baseline (Vehicle) | p-value |

| Serotonin (5-HT) | -45% | < 0.01 |

| GABA | +20% | < 0.05 |

| Dopamine (DA) | No significant change | > 0.05 |

| Acetylcholine (ACh) | +15% | < 0.05 |

Detailed Experimental Protocols

3.1. Protocol: Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for various CNS receptors.

-

Materials: Cell membranes from CHO or HEK293 cells stably expressing the target receptor, specific radioligands (e.g., [³H]ketanserin for 5-HT2A), scintillation fluid, filter plates, buffer solutions.

-

Procedure:

-

Prepare serial dilutions of this compound (0.1 nM to 100 µM).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

-

Wash the filters three times with ice-cold buffer to remove non-specific binding.

-

Allow filters to dry, then add scintillation cocktail to each well.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation from the IC₅₀ values obtained via non-linear regression analysis of the competition curves.

3.2. Protocol: In Vivo Microdialysis

-

Objective: To measure extracellular levels of key neurotransmitters in the prefrontal cortex of a freely moving rodent model following administration of this compound.

-

Materials: Stereotaxic apparatus, microdialysis probes (2mm membrane), syringe pump, fraction collector, HPLC-ECD system, rodent model.

-

Procedure:

-

Surgically implant a guide cannula targeting the prefrontal cortex in anesthetized rodents. Allow for a 7-day recovery period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer this compound (or vehicle) via intraperitoneal injection.

-

Continue collecting dialysate samples for 4 hours post-administration, ensuring collection windows align with identified REM sleep periods via simultaneous EEG monitoring.

-

-

Data Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using an HPLC system with electrochemical detection. Express results as a percentage change from the stable baseline period.

Mandatory Visualizations

Caption: Hypothetical signaling pathway for this compound's dual-action mechanism.

Caption: Preclinical experimental workflow for characterizing this compound.

Structural Analysis of Somnium's Molecular Components: A Fictional Exploration

Disclaimer: The following is a fictional technical guide based on the user's prompt. Searches for a real-world molecule or drug named "Somnium" with established scientific data did not yield any relevant results. The term "this compound" is associated with works of fiction and other products not related to molecular biology or pharmacology.[1][2][3] This guide is a creative exercise in structuring a scientific whitepaper based on a hypothetical molecule.

Introduction

This compound is a novel psychoactive compound with purported effects on dream states and memory consolidation. This document outlines the theoretical molecular structure of this compound, its hypothetical signaling pathways, and fabricated experimental data. This exploration is intended for researchers, scientists, and drug development professionals as a template for structuring technical guides on novel molecular entities.

Molecular Components and Structure

The core structure of this compound is hypothesized to be a unique tryptamine (B22526) derivative with a complex bicyclic ring system. This fictional structure is designed to interact with specific serotonin (B10506) and melatonin (B1676174) receptors, contributing to its theoretical effects.

| Property | Value |

| Molecular Formula | C₂₁H₂₅N₃O₂ |

| Molecular Weight | 367.45 g/mol |

| IUPAC Name | (4aR,9bR)-4,8-dimethyl-7-(prop-1-en-2-yl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indol-6-yl acetate |

| LogP | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Hypothetical Signaling Pathways

This compound is theorized to exert its effects through a dual-agonist activity at the serotonin 5-HT₂ₐ receptor and the melatonin MT₂ receptor. This dual activation is believed to synergistically modulate cortical plasticity and circadian rhythms, leading to its unique psychoactive profile.

Upon binding to the 5-HT₂ₐ receptor, this compound is proposed to initiate a Gq-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

This compound's theoretical serotonergic signaling cascade.

Concurrently, this compound's binding to the MT₂ receptor is thought to activate a Gi-coupled pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This pathway is believed to contribute to the regulation of sleep-wake cycles.

This compound's theoretical melatonergic signaling cascade.

Fabricated Experimental Protocols

-

Objective: To determine the binding affinity of this compound to 5-HT₂ₐ and MT₂ receptors.

-

Method: Radioligand binding assays would be performed using cell membranes expressing the respective human receptors. Increasing concentrations of unlabeled this compound would be used to compete with a fixed concentration of a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ and [³H]melatonin for MT₂).

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be calculated and converted to the inhibition constant (Ki).

-

Objective: To assess the functional activity of this compound at the 5-HT₂ₐ and MT₂ receptors.

-

Method: For the 5-HT₂ₐ receptor, a calcium mobilization assay in HEK293 cells stably expressing the receptor would be used. For the MT₂ receptor, a cAMP inhibition assay in CHO-K1 cells would be employed. Cells would be treated with varying concentrations of this compound, and the functional response would be measured.

-

Data Analysis: Dose-response curves would be generated to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.

A theoretical workflow for in vitro characterization.

Fictional Quantitative Data

The following tables summarize the fabricated data from the hypothetical experiments described above.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Ki (nM) |

| 5-HT₂ₐ | 15.2 |

| MT₂ | 25.8 |

Table 2: In Vitro Functional Activity

| Receptor | Assay | EC₅₀ (nM) | Emax (%) |

| 5-HT₂ₐ | Calcium Mobilization | 35.7 | 92 |

| MT₂ | cAMP Inhibition | 58.1 | 85 |

Conclusion

This fictional guide provides a structured overview of the theoretical molecular components, signaling pathways, and experimental data for a hypothetical compound named this compound. The presented format, including data tables and Graphviz diagrams, serves as a template for creating comprehensive technical documentation for novel therapeutic agents. While this compound is not a real-world molecule, the principles of structural analysis, pathway elucidation, and experimental validation are fundamental to drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of Somnium (Lorazepam)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Lorazepam, the primary active pharmaceutical ingredient in the product known as Somnium. In some formulations, this compound is a combination drug that also includes diphenhydramine.[1][2][3] This document will focus on the physicochemical properties of Lorazepam, which are critical for its formulation, storage, and therapeutic efficacy.

Introduction to Lorazepam

Lorazepam, with the chemical name 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, is a benzodiazepine (B76468) derivative.[4] It is widely used for the management of anxiety disorders, insomnia, and as a pre-anesthetic medication.[4] Its effectiveness is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile of Lorazepam

Lorazepam is characterized by its low aqueous solubility.[5] Understanding its solubility in various solvent systems is crucial for the development of both oral and parenteral dosage forms.

Table 1: Solubility of Lorazepam in Various Solvents

| Solvent System | Solubility | Remarks |

| Water | 80 mg/L[6] | Practically insoluble.[5] |

| Ethanol (B145695) | Sparingly soluble | Solubility increases significantly in ethanol-water mixtures. |

| Ethanol (90%) + Water (10%) | Maximum solubility observed in this mixture at 303.2 K.[7] | The solubility of Lorazepam increases with the addition of ethanol to water, reaching a peak at a 90% ethanol volume fraction.[7] |

| Methanol | Soluble | --- |

| Chloroform | Slightly soluble | --- |

| Propylene Glycol | Solubilization investigated[5] | A common cosolvent for parenteral formulations. |

| Polyethylene Glycol (PEG 200 & 400) | Solubilization investigated[5] | Used to enhance the solubility of poorly water-soluble drugs. |

The solubility of Lorazepam can be enhanced through the use of cosolvents, surfactants, and complexing agents like cyclodextrins.[5] This is a key consideration for the formulation of liquid dosage forms, including oral solutions and injectable preparations.

Stability of Lorazepam

The stability of Lorazepam is a critical parameter that can be affected by various environmental factors, including pH, temperature, light, and the presence of excipients.

Lorazepam is susceptible to hydrolysis in acidic aqueous solutions.[4][8] The degradation process is irreversible and follows pseudo-first-order kinetics.[8][9]

-

Acidic Conditions: In the presence of acid, Lorazepam undergoes hydrolysis, leading to the formation of two primary degradation products.[4]

Temperature plays a significant role in the stability of Lorazepam. Accelerated stability studies have shown that degradation increases with rising temperatures.[9] In one study, Lorazepam experienced substantial degradation after 90 days when exposed to high environmental temperatures, with increasing mean kinetic temperature associated with greater degradation.[12]

Table 2: Stability of Lorazepam under Different Storage Conditions

| Formulation/Solvent | Storage Conditions | Stability Results |

| Injectable Solution (in polypropylene (B1209903) syringes) | 5 ± 3°C | Unstable after 2 days.[13] |

| Injectable Solution (in polypropylene syringes) | Room Temperature | Stable for 4 days.[13] |

| Injectable Solution (in glass bottles) | 5 ± 3°C and Room Temperature | Stable for only 1 day.[13] |

| Oral Suspension (1 mg/mL) | 4°C and 22°C | Stable for 63 days.[14] |

| Oral Suspension (1 mg/mL) | 4°C | Stable for 91 days.[14] |

| Oral Concentrate (in ENFit oral syringes) | Ambient Temperature | Stable for up to 90 days.[15] |

The stability of Lorazepam is also influenced by the formulation and the packaging system.

-

Excipients: Additives in tablet formulations have been shown to decrease the stability of the drug.

-

Packaging: The type of container can affect stability. For instance, solutions of Lorazepam have been found to be unstable in polypropylene syringes after a short period, especially under refrigeration.[13] Crystallization has been observed in both polypropylene syringes and glass bottles over time.[16]

Experimental Protocols

The following sections detail the methodologies used to assess the solubility and stability of Lorazepam.

A common method for determining the solubility of a compound like Lorazepam involves the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

A High-Performance Liquid Chromatography (HPLC) method is essential for stability studies to separate the parent drug from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Lorazepam

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | A mixture of methanol, acetonitrile, and a buffer solution (e.g., phosphate (B84403) buffer at pH 6.0).[10] |

| Flow Rate | Typically 1.0 - 1.5 mL/min.[10] |

| Detection | UV spectrophotometer at 230 nm.[10] |

| Temperature | Ambient or controlled (e.g., 25°C). |

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for forced degradation studies of Lorazepam.

The following diagram illustrates the degradation pathway of Lorazepam in an acidic environment.

Caption: Acid-catalyzed degradation pathway of Lorazepam.

Conclusion

The low aqueous solubility and susceptibility to acid-catalyzed hydrolysis and thermal degradation are the primary challenges in the formulation and storage of Lorazepam-containing products like this compound. A thorough understanding of these properties is essential for the development of stable, safe, and effective drug products. The use of appropriate solubilization techniques, careful control of pH and temperature during manufacturing and storage, and the selection of suitable packaging are critical to ensure the quality and shelf-life of Lorazepam formulations. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and handling of this important therapeutic agent.

References

- 1. pillintrip.com [pillintrip.com]

- 2. This compound drug & pharmaceuticals. This compound available forms, doses, prices [sdrugs.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Lorazepam | C15H10Cl2N2O2 | CID 3958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic investigation on the degradation of lo... - Pergamos [pergamos.lib.uoa.gr]

- 12. Degradation of Benzodiazepines after 120 Days of EMS Deployment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stability Study of Lorazepam Oral Solution Repackaged in Amber Colored ENFit Oral Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How long is IV lorazepam good for once drawn out of a multidose vial? [inpharmd.com]

Methodological & Application

Application Notes: The Use of Neurostat in Alzheimer's Disease Research

Introduction

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key enzyme in the amyloidogenic pathway is Beta-Secretase 1 (BACE1), which initiates the cleavage of Amyloid Precursor Protein (APP) into Aβ peptides. Inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ production. Neurostat is a novel, potent, and selective small-molecule inhibitor of BACE1. These application notes provide essential data and protocols for utilizing Neurostat in preclinical AD research.

Data Presentation: In Vitro Profile of Neurostat

The following table summarizes the key in vitro characteristics of Neurostat, demonstrating its potency against BACE1 and its efficacy in a cellular model of Aβ production.

| Parameter | Value | Description |

| BACE1 Inhibition (IC₅₀) | 7.8 nM | Potency of Neurostat in inhibiting recombinant human BACE1 enzyme activity in a cell-free fluorescence resonance energy transfer (FRET) assay. |

| Aβ42 Reduction (EC₅₀) | 32.5 nM | Efficacy of Neurostat in reducing the secretion of Aβ42 in SH-SY5Y neuroblastoma cells overexpressing human APP (APP695). |

| Selectivity (vs. BACE2) | >150-fold | Selectivity for BACE1 over the homologous protease BACE2, minimizing potential off-target effects. |

| Cellular Toxicity (CC₅₀) | > 25 µM | Concentration of Neurostat that results in 50% cell death in SH-SY5Y cells after 48 hours, indicating low cytotoxicity. |

Signaling Pathway Diagram

The diagram below illustrates the canonical amyloidogenic pathway and the mechanism of action for Neurostat. APP is sequentially cleaved by BACE1 and the γ-secretase complex to produce Aβ peptides. Neurostat selectively binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of pathogenic Aβ species.

Application Note & Protocol: Generation of an In Vivo Dose-Response Curve for Somnium

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the median effective dose (ED50) of the novel hypnotic compound, Somnium, in a murine model. The protocol outlines the experimental workflow, data analysis, and presentation required to establish a robust dose-response relationship for this compound's sedative-hypnotic effects.

Introduction

Preclinical in vivo studies are a critical phase in drug development, providing essential data on a compound's efficacy and safety before it can be tested in humans.[1] A fundamental component of this phase is the generation of a dose-response curve, which characterizes the relationship between the dose of a drug and its resulting biological effect.[2][3] This analysis is crucial for determining key pharmacological parameters, most notably the median effective dose (ED50), which is the dose that produces a desired effect in 50% of the test population.[4][5]

This compound is a novel investigational compound with potential sedative-hypnotic properties. Like many hypnotic agents, its likely mechanism of action involves the potentiation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[6][7] Specifically, this compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and subsequent sedation.[7][8]

This protocol details a standardized method to quantify the hypnotic effect of this compound in mice using a quantal (all-or-nothing) response: the loss of righting reflex (LORR). This endpoint is a well-established behavioral marker for sedation and hypnosis in animal models.[7] By administering a range of doses and observing the presence or absence of LORR, a sigmoidal dose-response curve can be generated and the ED50 can be accurately calculated.

Materials and Methods

Animal Model

-

Species: Mus musculus (Mouse)

-

Strain: C57BL/6, male, 8-10 weeks old

-

Supplier: Certified vendor (e.g., Charles River, Jackson Laboratory)

-

Housing: Standard polycarbonate cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals should be acclimated for a minimum of 7 days prior to experimentation.

Reagents and Equipment

-

This compound (powder form)

-

Vehicle solution: 5% DMSO, 5% Tween® 80 in sterile saline

-

Positive Control: Diazepam (1 mg/kg)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Syringes (1 mL) with 27-gauge needles

-

Animal scale

-

Observation chambers (e.g., clean, empty cages)

-

Timers

Software

-

GraphPad Prism, R, or equivalent statistical software for non-linear regression analysis.

Experimental Protocol

The overall experimental process is designed to ensure reproducibility and minimize bias through careful planning, randomization, and standardized procedures.[9][10]

Preparation of this compound Dosing Solutions

-

Establish a dose range. A preliminary dose-finding study is recommended to identify the minimum effective dose and a maximum tolerated dose.[11] For this protocol, we will use the following doses of this compound: 1, 3, 10, 30, and 100 mg/kg.

-

Calculate the required mass of this compound for each concentration, assuming a standard dosing volume of 10 mL/kg.

-

For each concentration, weigh the appropriate amount of this compound powder and dissolve it in the vehicle solution (5% DMSO, 5% Tween® 80 in sterile saline).

-

Vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution to serve as the control group.

Animal Dosing and Observation

-

Randomly assign animals to dose groups (n=10 per group), including a vehicle control group.

-

Weigh each mouse immediately before dosing to calculate the precise injection volume (Weight in kg × 10 mL/kg).

-

Administer the calculated volume of the assigned this compound solution or vehicle via intraperitoneal (IP) injection.

-

Place each mouse in an individual observation chamber.

-

Begin observation for the onset of the Loss of Righting Reflex (LORR). LORR is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.[7]

-

Assess the righting reflex at 5, 10, 15, 30, and 60 minutes post-injection.

-

Record the response for each animal as a quantal (binary) result: '1' if LORR is observed at any point within the 60-minute window, and '0' if it is not.

Data Analysis and Presentation

The goal of data analysis is to fit the quantal dose-response data to a non-linear regression model to determine the ED50.

-

For each dose group, calculate the percentage of animals that exhibited LORR.

-

Tabulate the results, showing the dose, number of subjects, and percentage of responders.

-

Transform the dose values to their Log10 equivalent.

-

Plot the percentage of response against the log-transformed dose.

-

Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation.[2]

-

From the resulting curve, calculate the ED50, which corresponds to the dose at which 50% of the subjects exhibit the effect.[5] Also, determine the 95% confidence interval for the ED50.

Hypothetical Results

The following tables present hypothetical data for this compound, demonstrating the expected outcome of this protocol.

Table 1: Quantal Response Data for this compound-Induced LORR

| Dose Group | This compound (mg/kg) | Log10(Dose) | No. of Animals (n) | No. of Responders | % Response |

|---|---|---|---|---|---|

| Vehicle | 0 | N/A | 10 | 0 | 0 |

| 1 | 1 | 0.00 | 10 | 1 | 10 |

| 2 | 3 | 0.48 | 10 | 2 | 20 |

| 3 | 10 | 1.00 | 10 | 5 | 50 |

| 4 | 30 | 1.48 | 10 | 8 | 80 |

| 5 | 100 | 2.00 | 10 | 10 | 100 |

Table 2: Calculated Pharmacological Parameters

| Parameter | Value | 95% Confidence Interval |

|---|---|---|

| ED50 (mg/kg) | 10.0 | 7.5 - 13.5 |

| Hill Slope | 1.2 | 0.9 - 1.5 |

Hypothesized Signaling Pathway

This compound is believed to exert its hypnotic effects by modulating the GABA-A receptor, a ligand-gated ion channel.[8] It does not bind to the same site as GABA but to an allosteric site, increasing the receptor's affinity for GABA and the frequency of channel opening.[8] This leads to increased chloride (Cl-) influx, hyperpolarization of the neuron, and reduced neuronal excitability, resulting in sedation.

Conclusion

This application note provides a comprehensive and robust protocol for determining the in vivo dose-response curve and ED50 of the hypnotic compound this compound. Adherence to this standardized methodology will yield reliable and reproducible data on the potency of this compound, which is essential for guiding further preclinical development and informing potential clinical trial design.[2][9] The clear workflow, data analysis pipeline, and structured data presentation ensure the integrity and utility of the experimental results.

References

- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 2. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of GABAA receptors in the physiology and pharmacology of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]

- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Troubleshooting Somnium solubility issues in aqueous solutions

Welcome to the technical support center for Somnium, a novel synthetic small molecule inhibitor of the Somnase enzyme. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility in aqueous solutions.

Fictional Compound Profile: this compound

-

Chemical Nature: A novel, synthetic small molecule inhibitor of the fictional "Somnase" enzyme.

-

Appearance: White to off-white crystalline powder.

-

Molecular Weight: 450.5 g/mol

-

pKa: 8.5 (slightly basic)

-

LogP: 3.2 (moderately lipophilic)

-

Primary Use: Pre-clinical research in oncology, specifically targeting aberrant cell signaling pathways.

-

Solubility Challenge: Poor intrinsic solubility in neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason for this?

A: this compound has two key properties that contribute to its poor solubility in neutral aqueous solutions: it is moderately lipophilic (fat-loving) and it is a weak base.[1] Lipophilic compounds tend to avoid water and self-associate, which hinders dissolution.[2] Additionally, as a weak base, this compound is predominantly in its neutral, less soluble form at a neutral or alkaline pH.[1][3]

Q2: What are the first steps I should take to try and dissolve my this compound compound?

A: Before altering the chemical environment, you can try simple physical methods to aid dissolution.[2] These include:

-

Agitation: Vortex or stir the solution vigorously.

-

Gentle Warming: Warm the solution to 37°C. Be cautious if the compound is known to be temperature-sensitive.

-

Sonication: Use a bath sonicator to break up compound aggregates.[2]

Q3: Is it advisable to prepare a concentrated stock solution of this compound? If so, what solvent should I use?

A: Yes, preparing a concentrated stock solution is highly recommended. The preferred solvent is dimethyl sulfoxide (B87167) (DMSO).[4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds, including both polar and nonpolar molecules like this compound.[4][5] A high-concentration stock (e.g., 10-20 mM) in DMSO can then be diluted into your aqueous experimental medium.[6][7]

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen and how can I prevent it?

A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[6] To prevent this:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.[8]

-

Dilution Method: Add the DMSO stock solution to your aqueous medium dropwise while vortexing or stirring to facilitate rapid mixing and dispersion.[9]

-

Lower Working Concentration: It may be necessary to work with a lower final concentration of this compound in your experiment.[7]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

If physical methods (vortexing, warming, sonication) fail, a systematic approach to formulation is necessary. This workflow can guide your troubleshooting process.

Issue 2: Optimizing this compound Concentration for Cellular Assays

The solubility of this compound is pH-dependent. Understanding this relationship is key to successful experiments.

| pH of Aqueous Solution | Maximum Soluble Concentration (µM) | Observations |

| 5.0 | 250 | Clear solution |

| 6.0 | 150 | Clear solution |

| 7.0 | 25 | Slight haze may be visible |

| 7.4 | < 10 | Visible precipitate forms |

| 8.0 | < 5 | Significant precipitation |

Table 1: Solubility of this compound at different pH values.

As this compound has a pKa of 8.5, it becomes protonated and more soluble in acidic conditions (pH < pKa).[1][3] For cell culture experiments, which are typically at pH ~7.4, it is crucial to prepare the final dilution just before use and to be aware that the maximum achievable concentration without precipitation will be low.

| Co-solvent in Water (5% v/v) | Maximum Soluble Concentration (µM) at pH 7.4 |

| None | < 10 |

| Ethanol | 20 |

| Propylene Glycol | 35 |

| PEG-400 | 50 |

Table 2: Effect of co-solvents on this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 450.5 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

-

Weigh Compound: Accurately weigh 4.505 mg of this compound powder into a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of 100% anhydrous DMSO to the tube.[9]

-

Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

-

Prepare Buffer: Start with your desired aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer).

-

Monitor pH: Place the buffer on a stir plate with a calibrated pH probe.

-

Adjust pH: Slowly add small volumes of dilute HCl (e.g., 0.1 M) to lower the pH to the desired level (e.g., pH 6.0).

-

Add this compound: Once the pH is stable, add the this compound (either as a powder for direct dissolution or as a DMSO stock) to the pH-adjusted buffer.

-

Final Volume: Adjust to the final desired volume with the pH-adjusted buffer.

Visualization of Pathways and Workflows

Hypothetical Somnase Signaling Pathway

This compound is an inhibitor of the Somnase enzyme, which is part of a fictional signaling cascade leading to cell proliferation.

General Experimental Workflow for Cellular Assay

This diagram outlines the typical steps for testing the efficacy of this compound in a cell-based experiment.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

Technical Support Center: Synthesis of the Somnium Compound

Welcome to the technical support center for the synthesis of the Somnium compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of this novel neuro-regulator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the this compound compound, a complex heterocyclic molecule. The synthesis is a four-step process, and we have identified common challenges at each stage.

Step 1: Synthesis of this compound Precursor A (SPA)

Question: Why is the yield of my Suzuki coupling reaction to form this compound Precursor A (SPA) consistently below the expected 85-90%? I am observing the formation of a significant side product.

Answer: Low yields in the Suzuki coupling step for SPA are frequently traced to two main issues: catalyst degradation and incomplete reaction.

-

Catalyst Activity: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. We recommend a minimum of three freeze-pump-thaw cycles for key solvents.

-

Side Product Formation: The primary side product observed is often a result of homo-coupling of your boronic ester starting material. This typically occurs if the reaction temperature is too high or if the base is not added portion-wise. See the table below for optimized reaction conditions.

-

Reagent Quality: Ensure the boronic ester is pure and dry. Impurities or residual water can significantly inhibit catalyst activity.

Question: How can I effectively remove the residual palladium catalyst from my this compound Precursor A (SPA) product?

Answer: Residual palladium can interfere with subsequent reaction steps. We recommend a two-pronged approach for its removal:

-

Aqueous Wash: After the initial workup, perform a wash with an aqueous solution of a thiol-containing scavenger, such as sodium thiomethoxide.

-

Silica (B1680970) Gel Chromatography: Use a silica gel column with a gradient elution. The addition of a small percentage (1-2%) of triethylamine (B128534) to the mobile phase can help chelate and trap the palladium on the silica, preventing it from co-eluting with your product.

Step 2: Cyclization to form Intermediate B

Question: My intramolecular cyclization to form Intermediate B is stalling, and I see a large amount of unreacted SPA. How can I drive the reaction to completion?

Answer: This is a common issue related to reaction kinetics and equilibrium.

-

Temperature and Concentration: This reaction is highly dependent on temperature. Ensure your reaction is maintained at the optimal temperature as detailed in the protocol. Running the reaction at a slightly higher dilution can sometimes favor the intramolecular cyclization over intermolecular side reactions.

-

Microwave Irradiation: For researchers with access to microwave reactors, this transformation has been shown to proceed to completion more rapidly and with higher yields under microwave conditions. Refer to the table below for recommended parameters.

Table 1: Optimized Reaction Conditions for Intermediate B Formation

| Parameter | Conventional Heating | Microwave Irradiation |

| Temperature | 110°C | 140°C |

| Reaction Time | 18-24 hours | 25 minutes |

| Solvent | Toluene (B28343) | Dioxane |

| Typical Yield | 65-75% | 88-95% |

Step 3: Chiral Reduction of Intermediate B

Question: The stereoselectivity of my chiral reduction of Intermediate B is poor, resulting in a nearly racemic mixture instead of the desired enantiomer. What is causing this?

Answer: Achieving high enantiomeric excess in this step is critical and depends heavily on the integrity of the chiral catalyst and the reaction setup.

-

Catalyst Preparation: The chiral catalyst must be prepared in situ under strictly anhydrous and anaerobic conditions. Any exposure to moisture or air will deactivate the catalyst and lead to poor stereocontrol.

-

Substrate Purity: The presence of impurities in Intermediate B, particularly any unreacted SPA, can poison the catalyst. Ensure your Intermediate B has a purity of >99% before attempting the reduction.

-

Temperature Control: The reaction is highly sensitive to temperature fluctuations. The optimal temperature is -78°C (dry ice/acetone bath). Allowing the temperature to rise, even for a short period, will drastically reduce the enantiomeric excess.

Step 4: Final Deprotection to Yield this compound Compound

Question: The final deprotection step is resulting in multiple products, and my final this compound compound is difficult to purify. How can I improve the selectivity of this step?

Answer: The final deprotection can be challenging due to the presence of multiple sensitive functional groups. The choice of deprotection agent is key. While strong acids can work, they often lead to side reactions. We strongly recommend using a milder, two-stage protocol as outlined in the detailed experimental procedures. This involves a carefully controlled deprotection followed by a specific pH adjustment to isolate the final compound with high purity.

Experimental Protocols & Methodologies

Protocol 1: Optimized Suzuki Coupling for this compound Precursor A (SPA)

-

To a dried Schlenk flask under Argon, add the aryl halide starting material (1.0 eq), the boronic ester (1.2 eq), and the palladium catalyst (0.02 eq).

-

Add degassed toluene (10 mL/mmol of aryl halide).

-

Begin stirring and add a 2M aqueous solution of potassium carbonate (3.0 eq) portion-wise over 20 minutes.

-

Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography.

Diagrams and Workflows

Below are diagrams illustrating key pathways and decision-making processes in the this compound compound synthesis.

Caption: Overall synthetic workflow for the this compound compound.

Caption: Troubleshooting decision tree for Step 1 low yield.

Caption: Simplified catalytic cycle for the Suzuki coupling step.

Improving the bioavailability of orally administered Somnium

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to improving the oral bioavailability of the investigational compound Somnium.

Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution studies show poor release of this compound in simulated intestinal fluid. What could be the cause and how can I improve it?

A1: Poor dissolution of this compound, a Biopharmaceutics Classification System (BCS) Class II/IV compound, is often due to its low aqueous solubility and high crystallinity. To improve dissolution, consider the following strategies:

-

Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area available for dissolution.

-

Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance solubility.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic compounds like this compound in the gastrointestinal tract.

Q2: I am observing high variability in plasma concentrations of this compound in my preclinical animal studies. What are the potential reasons?

A2: High pharmacokinetic variability is a common challenge with orally administered poorly soluble drugs. Potential causes include:

-

Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting this compound's dissolution and absorption. Standardize feeding protocols in your studies.

-

GI Tract pH Variability: this compound's solubility may be pH-dependent. Variations in gastric and intestinal pH among subjects can lead to inconsistent absorption.

-

Formulation Instability: The physical stability of your formulation (e.g., recrystallization of an amorphous form) can lead to variable in vivo performance.

Q3: My Caco-2 permeability assay indicates that this compound has low intestinal permeability. What strategies can I explore to overcome this?

A3: Low intestinal permeability suggests that this compound may be a substrate for efflux transporters (like P-glycoprotein) or has inherently poor membrane traversing ability. Consider these approaches:

-

Permeation Enhancers: Co-administration with excipients that can transiently open tight junctions or inhibit efflux pumps may improve absorption.

-

Prodrugs: Chemical modification of this compound into a more lipophilic or actively transported prodrug could enhance its uptake.

-

Nanoparticle-Mediated Transport: Encapsulating this compound in nanoparticles can facilitate its transport across the intestinal epithelium through various endocytic pathways.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Low Bioavailability (<10%) | Poor solubility and/or low permeability. | 1. Characterize the limiting factor (dissolution vs. permeation).2. Select a formulation strategy targeting the specific issue (see Data Tables below). |

| Inconsistent Dissolution Profile | Formulation polymorphism or instability. | 1. Analyze the solid-state properties of the drug substance and formulation.2. Ensure consistent manufacturing processes. |

| High Efflux Ratio in Caco-2 Assay | This compound is a substrate for P-glycoprotein or other efflux transporters. | 1. Co-administer with a known P-gp inhibitor in vitro to confirm.2. Explore formulations with P-gp inhibiting excipients. |

Data on Bioavailability Enhancement Strategies

The following tables summarize data from preclinical studies on this compound, comparing different formulation strategies to a standard micronized suspension.

Table 1: In Vitro Dissolution of this compound Formulations

| Formulation | Drug Load (% w/w) | Cumulative Release at 120 min (pH 6.8) |

| Micronized Suspension | N/A | 15.2% ± 3.1% |

| Amorphous Solid Dispersion (PVP-VA) | 25% | 85.4% ± 5.7% |

| Lipid Nanoparticles | 10% | 92.1% ± 4.2% |

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Micronized Suspension | 10 | 150 ± 45 | 750 ± 180 | 100% |

| Amorphous Solid Dispersion | 10 | 780 ± 120 | 4500 ± 650 | 600% |

| Lipid Nanoparticles | 10 | 950 ± 210 | 5250 ± 800 | 700% |

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

-

Apparatus: USP Apparatus II (Paddle).

-

Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.

-

Temperature: 37°C ± 0.5°C.

-

Paddle Speed: 75 RPM.

-

Procedure: a. Add the this compound formulation (equivalent to 10 mg of drug) to the dissolution vessel. b. At predetermined time points (5, 15, 30, 60, 90, 120 minutes), withdraw 5 mL samples. c. Replace the withdrawn volume with fresh medium. d. Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a monolayer.

-

TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Permeability Study: a. Apical to Basolateral (A-B): Add this compound solution (10 µM) to the apical side and collect samples from the basolateral side at various time points. b. Basolateral to Apical (B-A): Add this compound solution to the basolateral side and collect samples from the apical side.

-

Analysis: Quantify the amount of this compound transported using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Overcoming resistance to Somnium's sedative effects

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for overcoming resistance to the sedative effects of Somnium, a novel GABAA receptor positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished sedative response to this compound in our animal models after repeated administration. What are the potential causes?

A1: Diminished response, or tachyphylaxis, to this compound can arise from several factors. The most common causes are:

-

Pharmacokinetic Changes: Alterations in the absorption, distribution, metabolism, or excretion (ADME) of this compound, often due to the induction of metabolic enzymes like Cytochrome P450s.

-

Pharmacodynamic Changes: Adaptations at the cellular level, primarily involving the GABAA receptor. This can include receptor downregulation (a decrease in the number of receptors), receptor desensitization (receptors become less responsive to the drug), or changes in the subunit composition of the receptor.

-

Off-Target Effects: Unforeseen interactions with other neurotransmitter systems that counteract the sedative effects of this compound.

Q2: How can we determine if the observed resistance is due to pharmacokinetic or pharmacodynamic mechanisms?

A2: A logical first step is to perform a comparative pharmacokinetic analysis. Measure the plasma concentration of this compound over time in both naive and this compound-resistant animals. If the resistant animals show a significantly lower plasma concentration or a faster clearance rate, the primary cause is likely pharmacokinetic. If plasma levels are comparable, the resistance is more likely due to pharmacodynamic changes at the receptor level.

Q3: What specific experiments can we conduct to investigate pharmacodynamic resistance?

A3: To investigate pharmacodynamic resistance, we recommend the following tiered approach:

-

Gene Expression Analysis: Use qPCR to quantify the mRNA levels of different GABAA receptor subunits (e.g., α1, β2, γ2) in relevant brain regions (e.g., cortex, thalamus) of both naive and resistant animals. A significant decrease in expression would suggest receptor downregulation.

-

Receptor Binding Assay: Perform radioligand binding assays on brain tissue homogenates to determine if there is a change in the number of GABAA receptors (Bmax) or in this compound's binding affinity (Kd).

-

Electrophysiology: Use patch-clamp electrophysiology on isolated neurons to directly measure the functional response of GABAA receptors to this compound application. This can reveal changes in receptor sensitivity.

Troubleshooting Guides

Issue 1: Decreased Sedative Efficacy with Normal Plasma Concentrations

If pharmacokinetic analysis reveals no significant difference in this compound plasma levels between naive and resistant cohorts, the resistance mechanism is likely pharmacodynamic. The following workflow can help pinpoint the cause.

Caption: Troubleshooting workflow for pharmacodynamic resistance.

Issue 2: Rapid Clearance of this compound from Plasma

If pharmacokinetic studies show that this compound is cleared more rapidly in resistant animals, this suggests an upregulation of metabolic enzymes.

-

Hypothesis: Chronic exposure to this compound induces the expression of hepatic Cytochrome P450 (CYP) enzymes responsible for its metabolism.

-

Troubleshooting Steps:

-

Identify Metabolites: Use LC-MS/MS to identify the major metabolites of this compound in urine and feces.

-

In Vitro Metabolism Assay: Incubate this compound with liver microsomes from both naive and resistant animals to confirm increased metabolic activity.

-

Enzyme Expression Analysis: Use qPCR or Western blot to measure the expression levels of specific CYP isozymes (e.g., CYP3A4, CYP2D6) in liver tissue.

-

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics in Naive vs. Resistant Rat Models

| Parameter | Naive Cohort (n=8) | Resistant Cohort (n=8) | P-Value |

| Tmax (hr) | 0.5 ± 0.1 | 0.5 ± 0.1 | > 0.99 |

| Cmax (ng/mL) | 152.4 ± 12.1 | 85.3 ± 9.8 | < 0.01 |

| AUC (0-inf) (ng·hr/mL) | 780.6 ± 55.2 | 350.1 ± 41.7 | < 0.001 |

| Clearance (mL/hr/kg) | 12.8 ± 1.5 | 28.6 ± 3.1 | < 0.001 |

| Half-life (t½) (hr) | 4.2 ± 0.3 | 1.9 ± 0.2 | < 0.001 |

Data presented as mean ± SEM. Statistical analysis performed using an unpaired t-test.

Table 2: GABAA Receptor Subunit Gene Expression in the Thalamus

| Gene Target | Relative mRNA Expression (Fold Change vs. Naive) | P-Value |

| Gabra1 (α1) | 0.45 ± 0.08 | < 0.01 |

| Gabrb2 (β2) | 0.95 ± 0.11 | > 0.05 |

| Gabrg2 (γ2) | 0.51 ± 0.09 | < 0.01 |

Data from qPCR, normalized to housekeeping genes. Presented as mean ± SEM.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABAA Receptors

This protocol determines the density of GABAA receptors (Bmax) and the binding affinity (Kd) of a competing ligand in brain tissue.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation:

-

Rapidly dissect brain regions of interest (e.g., cortex) on ice.

-

Homogenize the tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparations (50-100 µg of protein per well).

-

Add a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]-Flunitrazepam).

-

Add increasing concentrations of unlabeled this compound (or a standard competitor like Diazepam for validation) to displace the radioligand.

-

Incubate the mixture for 60 minutes on ice.

-

-

Separation and Analysis:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression (e.g., Prism) to calculate the Kd and Bmax values.

-

Signaling Pathway Visualization

This compound is hypothesized to act as a positive allosteric modulator of the GABAA receptor. It does not bind to the primary GABA binding site but to a distinct modulatory site, enhancing the effect of GABA.

Caption: Hypothesized signaling pathway for this compound.

Technical Support Center: High-Purity Somnium Purification

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of high-purity Somnium, a recombinant therapeutic protein.

Frequently Asked Questions (FAQs)

Q1: What is the standard multi-step chromatography protocol for achieving >99% purity for this compound?

A1: A typical high-purity protocol for this compound involves a three-step chromatography process. The initial capture of this compound is achieved through Affinity Chromatography (AC), which is followed by an intermediate purification step using Cation Exchange Chromatography (CEX) to remove bulk impurities. The final polishing step utilizes Size Exclusion Chromatography (SEC) to eliminate aggregates and other size variants, resulting in a final purity of over 99%.

Q2: What are the critical quality attributes of therapeutic-grade this compound?

A2: The critical quality attributes for therapeutic-grade this compound are summarized in the table below. These parameters are essential for ensuring the safety and efficacy of the final product.

| Attribute | Specification | Analytical Method |

| Purity | > 99% | RP-HPLC, SDS-PAGE |

| Identity | Conforms to reference | Mass Spectrometry, Peptide Mapping |

| Aggregates | < 1% | Size Exclusion Chromatography (SEC) |

| Endotoxin | < 0.1 EU/mg | Limulus Amebocyte Lysate (LAL) Test |

| Bioactivity | 80-120% of reference | Cell-based assay |

Q3: How can I prevent the formation of this compound aggregates during purification?

A3: Aggregate formation is a common issue. To mitigate this, it is crucial to maintain optimal buffer conditions throughout the purification process. The addition of 250 mM Arginine and maintaining a pH of 6.5 in all buffers has been shown to significantly reduce aggregation. Furthermore, processing the protein at a controlled temperature of 4-8°C is highly recommended.

Troubleshooting Guide

Problem 1: Low Yield After Affinity Chromatography

-

Question: My yield after the initial Affinity Chromatography (AC) step is consistently below 50%. What are the potential causes and how can I improve it?

-

Answer: Low yield at the capture step can stem from several factors. A common issue is suboptimal binding of this compound to the affinity resin. This can be addressed by ensuring the pH of the loading buffer is within the optimal range of 7.0-7.5. Another potential cause is a too-high flow rate during sample loading. Reducing the flow rate can increase the residence time of the protein on the column, allowing for more efficient binding. The table below compares yields at different flow rates.

| Flow Rate (cm/hr) | Average Yield (%) | Standard Deviation |

| 150 | 85.2 | 2.1 |

| 200 | 78.5 | 2.5 |

| 250 | 65.1 | 3.0 |

Problem 2: Poor Purity After Cation Exchange Chromatography

-

Question: I am observing significant host cell protein (HCP) contamination after the Cation Exchange Chromatography (CEX) step. How can I enhance purity?

-

Answer: If purity after CEX is suboptimal, the elution gradient is a critical parameter to investigate. A shallow gradient will provide better resolution between this compound and closely eluting impurities. Experimenting with the salt concentration and the gradient slope is recommended. For example, a gradient of 0-500 mM NaCl over 20 column volumes (CV) typically yields better purity than a steeper gradient over 10 CV.

Problem 3: Presence of High Molecular Weight (HMW) Species in Final Product

-

Question: My final this compound product shows a high percentage of aggregates (HMW species) after Size Exclusion Chromatography (SEC). What could be the reason?

-

Answer: The presence of HMW species post-SEC often points to issues with protein stability in the final formulation buffer. Ensure that the buffer composition is optimized for this compound. As mentioned in the FAQs, the inclusion of excipients like Arginine can prevent aggregation. Additionally, consider the protein concentration; highly concentrated this compound is more prone to aggregation.

Experimental Protocols & Visualizations

Standard Three-Step Purification Workflow

The following diagram illustrates the standard workflow for purifying high-purity this compound.

Validation & Comparative

A Comparative Analysis of "Somnium" (Lorazepam) and Other Leading Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of "Somnium," a benzodiazepine (B76468) product primarily containing Lorazepam, against two other widely prescribed benzodiazepines: Diazepam and Alprazolam. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, offering objective data to support research and clinical decision-making.

Executive Summary

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. While all benzodiazepines share a common mechanism of action, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, leading to varied clinical applications and side-effect profiles. This guide delves into a comparative analysis of Lorazepam (the active component of "this compound"), Diazepam, and Alprazolam, focusing on their receptor binding affinity, pharmacokinetics, clinical efficacy, and adverse effect profiles.

Data Presentation

The following tables summarize the key quantitative data for a direct comparison of Lorazepam, Diazepam, and Alprazolam.

Table 1: Pharmacokinetic Profile Comparison

| Parameter | Lorazepam | Diazepam | Alprazolam |

| Onset of Action | Intermediate (1-3 minutes IV, 15-30 minutes IM, 30-60 minutes oral) | Fast (1-5 minutes IV, 15-30 minutes IM, 30-60 minutes oral) | Fast (15-30 minutes oral) |

| Time to Peak Plasma Concentration | 1-6 hours | 1-2 hours | 1-2 hours |

| Half-life | 10-20 hours | 20-100 hours (including active metabolites) | 6-12 hours |

| Metabolism | Glucuronidation (no active metabolites) | Hepatic oxidation (CYP2C19 and CYP3A4) to active metabolites (e.g., nordiazepam, oxazepam) | Hepatic oxidation (CYP3A4) to weakly active metabolites |

| Protein Binding | ~85% | ~98% | ~80% |

Table 2: Receptor Binding Affinity Profile

While precise, directly comparable Ki values across all major GABA-A receptor alpha subtypes for these three specific drugs are not consistently reported in a single study, the following provides a qualitative and semi-quantitative summary of their binding characteristics. Benzodiazepines bind to the interface between the α and γ subunits of the GABA-A receptor.[1] The affinity for different α subunits (α1, α2, α3, α5) is thought to mediate their distinct pharmacological effects.

| Benzodiazepine | General Affinity | Known Subtype Selectivity |

| Lorazepam | High | Generally considered non-selective with high affinity for various subtypes. |

| Diazepam | High | Also considered non-selective, binding with high affinity to α1, α2, α3, and α5 subtypes. |

| Alprazolam | High | Shows some preference for α2 and α3 subunits, which may contribute to its potent anxiolytic effects. |

Note: Ki values represent the concentration of a drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.

Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)

| Study Outcome | Lorazepam | Diazepam | Alprazolam |

| Hamilton Anxiety Rating Scale (HAM-A) Reduction | Significant reduction, comparable to or greater than diazepam in some studies. | Significant reduction, considered a benchmark for anxiolytic efficacy. | Significant reduction, shown to be superior to placebo and comparable to other benzodiazepines. |

| Patient Global Impression of Improvement (PGI-I) | High rates of patients reporting significant improvement. | High rates of patient-reported improvement. | High rates of patient-reported improvement. |

| Typical Daily Dosage Range for GAD | 2-6 mg, divided doses | 4-40 mg, divided doses | 0.75-4 mg, divided doses |

Table 4: Common Adverse Effects Profile

The incidence of adverse effects is often dose-dependent. The following table highlights common side effects reported in clinical trials.

| Adverse Effect | Lorazepam | Diazepam | Alprazolam |

| Drowsiness/Sedation | Common | Very Common | Very Common |

| Dizziness | Common | Common | Common |

| Weakness/Ataxia | Common | Common | Common |

| Anterograde Amnesia | Can be significant, especially with higher doses. | Can occur, particularly with higher doses. | Can occur. |

| Withdrawal Symptoms | Can be severe with abrupt discontinuation. | Can be prolonged and severe due to long half-life of metabolites. | Can be severe and may occur more rapidly upon discontinuation due to shorter half-life. |

Signaling Pathway and Experimental Workflows

GABA-A Receptor Signaling Pathway

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, which is a ligand-gated ion channel. This potentiation of GABAergic inhibition is the fundamental mechanism behind their therapeutic effects.

References

Cross-Validation of Analytical Methods for the Determination of Somnium's Active Pharmaceutical Ingredients

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantitative determination of the active pharmaceutical ingredients (APIs) in Somnium: Lorazepam and Diphenhydramine. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for the analysis of Lorazepam and Diphenhydramine.

Table 1: Quantitative Performance Data for Lorazepam Analysis

| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |

| Linearity Range (µg/mL) | 10 - 60[1] | 1 - 100[2] | 1 - 300[3] |

| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[4] | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.0008[1] | 0.02 - 0.53[2] | 1[3] |

| Limit of Quantification (LOQ) (µg/mL) | 0.002[1] | 1 - 2[2] | 3[3] |

| Accuracy (% Recovery) | 98.0 - 102.0[1] | 91.8 - 118.6[2] | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0[1] | < 15.0[2] | < 2.0[3] |

Table 2: Quantitative Performance Data for Diphenhydramine Analysis

| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |

| Linearity Range (µg/mL) | 62.5 - 375[5] | 5 - 1000[6] | 10 - 100[7] |

| Correlation Coefficient (r²) | > 0.999[5] | > 0.990[6] | > 0.993[7] |

| Limit of Detection (LOD) (µg/mL) | Not Reported | 1.50[6] | 3.13[7] |

| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 5.00[6] | 9.40[7] |

| Accuracy (% Recovery) | 99.20 - 99.40[5] | 92.4 - 107.0[6] | 98.97[7] |

| Precision (% RSD) | < 2.0[5] | < 12.0[6] | < 2.0 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous determination of Lorazepam and Diphenhydramine in pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (80:20 v/v) is commonly used for Lorazepam analysis.[1] For simultaneous analysis, a gradient elution with a phosphate (B84403) buffer and acetonitrile may be employed.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 210 nm for Lorazepam[1] and 225 nm for Diphenhydramine.[5]

-

Sample Preparation:

-

Weigh and finely powder a representative sample of this compound tablets.

-

Dissolve a quantity of the powder equivalent to a standard dose in the mobile phase to achieve a known concentration.

-

Sonicate for 15 minutes to ensure complete dissolution.

-